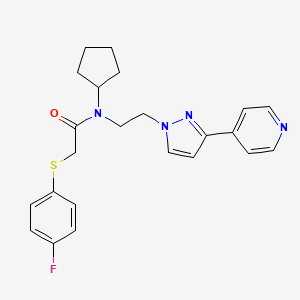

N-cyclopentyl-2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

N-cyclopentyl-2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring a cyclopentyl group, a 4-fluorophenylthio moiety, and a pyridinyl-pyrazole-containing ethyl chain. Key structural elements, such as the fluorophenylthio group and pyridinyl-pyrazole system, suggest similarities to compounds with documented pharmacological properties.

Properties

IUPAC Name |

N-cyclopentyl-2-(4-fluorophenyl)sulfanyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4OS/c24-19-5-7-21(8-6-19)30-17-23(29)28(20-3-1-2-4-20)16-15-27-14-11-22(26-27)18-9-12-25-13-10-18/h5-14,20H,1-4,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKRZDZFTNOKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C22H22FN3O2S

- Molecular Weight : 411.5 g/mol

- IUPAC Name : this compound

This compound features a unique combination of functional groups that contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of specific protein kinases, particularly those involved in signaling pathways related to cancer cell proliferation and survival. The compound is believed to target the epidermal growth factor receptor (EGFR) and other related kinases, leading to the modulation of downstream signaling pathways such as the RAS/RAF/MEK/ERK pathway, which is crucial for cell cycle regulation and apoptosis induction in cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to N-cyclopentyl derivatives typically exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's lipophilicity due to the cyclopentyl and fluorophenyl groups may enhance its bioavailability and tissue penetration .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that N-cyclopentyl derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that modifications on the acetamide moiety led to enhanced activity against breast cancer cell lines, indicating a structure-activity relationship that could be exploited for further drug development .

In vivo studies are necessary to confirm these findings and assess the therapeutic potential of this compound in animal models of cancer. Preliminary results suggest promising efficacy in reducing tumor growth in xenograft models .

Study 1: Anti-Cancer Activity

A recent study investigated the efficacy of N-cyclopentyl derivatives against non-small cell lung cancer (NSCLC). The results indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the importance of targeting EGFR pathways in NSCLC therapy .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms underlying the anti-inflammatory properties of N-cyclopentyl derivatives. The findings suggested that these compounds could modulate inflammatory cytokine production through inhibition of NF-kB signaling pathways, further supporting their therapeutic potential beyond oncology .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| N-cyclopentyl derivative | EGFR | Inhibitory | |

| Pyrido[3,4-d]pyrimidine | Kinase Activity | Cytotoxic | |

| 3,5-Diamino Triazole Ureas | ALK | Potent Inhibition |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate to High |

| Metabolism | Liver (CYP450 enzymes) |

| Excretion | Urinary |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural design characterized by several functional groups, including:

- Cyclopentyl moiety

- Fluorophenyl thio group

- Pyridinyl-pyrazolyl substituent

This complexity suggests potential interactions with various biological targets, making it a candidate for pharmacological studies. The synthesis of this compound typically involves multi-step synthetic pathways that require careful control of reaction conditions to ensure high yields and purity. Key methods include:

- Formation of thioamide linkage : This involves reactions between thiols and acetamides.

- Cyclization reactions : These are used to form the pyrazole and pyridine rings.

- Purification techniques : Such as column chromatography to isolate the final product.

Anticancer Properties

Preliminary studies indicate that N-cyclopentyl-2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide may exhibit anticancer properties. Its design allows for potential interactions with specific cancer-related biological pathways. For instance, its ability to inhibit certain enzymes involved in tumor growth is under investigation.

Antimicrobial Effects

Research has also suggested that this compound could possess antimicrobial properties. In vitro studies have shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various fields:

- Pharmacological Studies : Research has focused on optimizing the compound's structure to enhance its biological activity.

- Toxicological Assessments : Evaluations of safety profiles are critical for understanding the therapeutic window of the compound.

- Comparative Studies : Investigations comparing this compound with other thioacetamides have been conducted to assess relative efficacy and safety.

Comparison with Similar Compounds

Structural Features

The compound’s design integrates multiple pharmacophores observed in bioactive molecules:

- 4-Fluorophenylthio group : Enhances lipophilicity and metabolic stability, as seen in Compound 267 (), which incorporates this group for kinase inhibitory activity .

- Pyridinyl-pyrazole system : Present in Compound 1a (), this motif is associated with antiproliferative effects, likely due to interactions with cellular kinases or receptors .

- Cyclopentyl substituent : Unlike the piperidinyl or morpholine groups in analogs (e.g., Compound 1a ), the cyclopentyl group may reduce polarity, improving membrane permeability .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The 4-fluorophenylthio group likely increases lipophilicity compared to Compound 28 ’s thiazole system, which may reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclopentyl-2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

- Methodological Answer : Synthesis of structurally similar acetamides often involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, coupling 2-iodoacetamide derivatives with phenethylamines under basic conditions (e.g., triethylamine in dichloromethane) has been successful . Purification via column chromatography and recrystallization (e.g., using methylene chloride) is critical to achieve >95% purity. Key steps include optimizing reaction temperature (e.g., 273 K for 3 hours) and stoichiometric ratios of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorophenyl groups) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular identity. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for analogous N-substituted acetamides where dihedral angles between aromatic rings (e.g., 48.45°–80.70°) influence conformational stability .

Q. What safety protocols are advised for handling thioether-containing acetamides?

- Methodological Answer : Due to potential toxicity, use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention. Store compounds at 2–8°C in sealed containers, avoiding heat/sparks .

Advanced Research Questions

Q. How can researchers optimize reaction yields for complex multi-step syntheses involving pyrazolyl and pyridinyl moieties?

- Methodological Answer : Use iterative Design of Experiments (DoE) to assess variables like solvent polarity (e.g., dichloromethane vs. DMF), catalyst loading, and reaction time. For pyridinyl-pyrrole coupling, microwave-assisted synthesis may reduce reaction times while improving regioselectivity. Monitor intermediates via LC-MS to identify yield-limiting steps .

Q. What strategies resolve contradictions in biological activity data for structurally similar acetamides?

- Methodological Answer : Discrepancies in bioactivity often arise from conformational differences (e.g., dihedral angles affecting receptor binding) or impurities. Conduct comparative crystallography (as in ) and validate purity via HPLC with diode-array detection. Use molecular docking to correlate structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) with activity trends .

Q. How can computational modeling guide the rational design of derivatives with improved pharmacokinetics?

- Methodological Answer : Employ density functional theory (DFT) to predict electronic effects of substituents (e.g., 4-fluorophenyl thioether’s electron-withdrawing properties). Molecular dynamics simulations can assess membrane permeability, while ADMET predictors (e.g., SwissADME) evaluate metabolic stability. For instance, trifluoromethyl groups enhance lipophilicity and half-life .

Q. What analytical techniques are suitable for studying metabolic pathways of this compound?

- Methodological Answer : Use hepatocyte microsomal assays with LC-QTOF-MS to identify phase I/II metabolites. Isotope-labeling (e.g., ¹⁴C) tracks metabolic fate in vivo. For enzyme inhibition studies, cytochrome P450 isoform-specific probes (e.g., CYP3A4) can clarify drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.